4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound characterized by its biphenyl structure connected to a piperidine ring through an ethoxy bridge. This compound is notable for its potential applications in medicinal chemistry and materials science. The presence of the bromine atom in the biphenyl moiety may influence its biological activity and reactivity, making it a subject of interest in various scientific studies.
4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can be classified as an organic compound, specifically falling under the categories of piperidine derivatives and biphenyl compounds. It is often studied in the context of medicinal chemistry due to its potential pharmacological properties.
The synthesis of 4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst loading to enhance yield and purity. Reaction monitoring through techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.
The molecular formula of 4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is , with a molecular weight of approximately 352.3 g/mol .
Key structural features include:
The compound can participate in various chemical reactions, including:
Each reaction type requires specific conditions such as solvent choice, temperature control, and reaction time to achieve optimal results.
The mechanism of action for 4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves interactions with biological targets such as enzymes and receptors. The biphenyl moiety may interact with hydrophobic pockets within proteins, while the piperidine ring can form hydrogen bonds with amino acid residues . This interaction could modulate various cellular pathways, potentially influencing processes like inflammation and neurotransmission.
The compound exhibits typical reactivity associated with both halogenated compounds and piperidines, including susceptibility to nucleophilic attack at the bromine site and potential for hydrogen bonding due to its amine functionality.
4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications:
PSMA (Folate Hydrolase I) is a 750-amino acid type II transmembrane glycoprotein overexpressed in prostate carcinoma cells, with expression levels increasing 100-1000-fold in advanced, metastatic, and castration-resistant disease [6] [10]. Unlike prostate-specific antigen (PSA), PSMA remains membrane-anchored rather than circulating systemically, making it an exceptional cell-surface target for diagnostic imaging and targeted therapeutics [10]. Mechanistically, PSMA exhibits both NAALADase (N-acetylated-α-linked-acidic dipeptidase) and folate hydrolase activities, enabling tumor cells to cleave extracellular folate and potentially supporting cancer proliferation through folate uptake [2]. Its near-ubiquitous expression on metastatic prostate cancer cells (>90% of cases) and rapid internalization upon ligand binding further enhance its therapeutic utility for radioligand delivery [6].
Hepsin (HPN, TMPRSS1), encoded on chromosome 19q13.11, is a type II transmembrane serine protease overexpressed in >90% of primary prostate tumors with 34-fold higher expression in Gleason pattern 4/5 carcinomas compared to benign tissue [3] [7]. Crucially, hepsin demonstrates significantly higher expression in metastatic lesions compared to primary tumors, correlating with reduced patient survival (p<0.01) [3] [7]. Experimental models demonstrate hepsin promotes metastasis through:
Table 1: Molecular and Functional Characteristics of Prostate Cancer Biomarkers
Feature | PSMA | Hepsin |
---|---|---|
Molecular Class | Type II transmembrane glycoprotein | Type II transmembrane serine protease |
Enzymatic Activity | NAALADase, folate hydrolase | Serine protease (trypsin-like) |
Expression in mCRPC | >90% of cases | >90% of primary tumors |
Metastatic Expression | Higher than primary tumors | Significantly higher than primary |
Key Substrates | N-acetyl-aspartyl-glutamate (NAAG) | Laminin-332, pro-uPA, STING, MSP |
Functional Role | Folate acquisition, cell invasion | ECM degradation, metastasis, immune suppression |
Prognostic Value | Correlates with recurrence, stage | Correlates with reduced survival (p<0.01) |
Monotherapeutic approaches against single biomarkers frequently encounter compensatory resistance mechanisms and tumor heterogeneity. Dual-targeting strategies simultaneously engage PSMA and hepsin to address this limitation through:
Overcoming Pathway Redundancy: Prostate cancers employ parallel signaling cascades where inhibition of one protease (e.g., hepsin) may upregulate alternative proteolytic pathways (e.g., matrix metalloproteinases). Simultaneous PSMA/hepsin targeting precludes this escape by blocking complementary invasion mechanisms [3] [8].
Synergistic Effects: Preclinical evidence indicates combined protease and folate pathway inhibition exerts supra-additive antitumor effects. Hepsin silencing reduces metastasis by 85% in xenograft models, while PSMA-targeted radioligand therapy (e.g., 177Lu-PSMA-617) extends survival by 4 months in phase 3 trials; their concurrent targeting potentially amplifies efficacy [2] [7] [8].
Heterobivalent Ligand Advantages: These chimeric molecules incorporate distinct pharmacophores targeting both biomarkers within a single scaffold. Key design considerations include:
Table 2: Design Parameters for PSMA/Hepsin Heterobivalent Ligands
Parameter | PSMA-Targeting Module | Hepsin-Targeting Module | Linker System |
---|---|---|---|
Target Binding Motif | Urea-based glutamate mimic | Amidinoaryl or benzamidine | PEG4-6 or C8-alkyl |
Optimal Kd/IC50 | 0.1-1 nM | 0.5-5 µM | N/A |
Key Interactions | S1' pocket hydrogen bonds | Catalytic triad (His203, Asp257, Ser353) | Solvent exposure minimization |
Structural Features | Hydrophobic aryl recognition | Chloro/bromo substitution for π-stacking | Protease stability |
Valency Benefit | 100-fold avidity increase | Cooperative inhibition | Reduced off-target effects |
The molecular architecture of "4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride" integrates privileged pharmacophores exploiting distinct enzymatic mechanisms:
Amidine Functionality: The biphenyl-amidine moiety targets hepsin's catalytic domain through:
Urea Isosteres: While not present in this specific biphenyl derivative, urea-based motifs (e.g., in PSMA-617) demonstrate critical binding to PSMA through:
Piperidine Spacer: The 2-oxy-ethylpiperidine linker confers:
Table 3: Scaffold Functionality in Enzyme-Targeted Therapeutics
Scaffold | Target Enzymes | Binding Interactions | Inhibition Mechanism | Therapeutic Advantage |
---|---|---|---|---|
Amidines | Serine proteases (hepsin), glycosidases | Salt bridge with Asp, halogen bonding, π-stacking | Transition state mimicry, competitive inhibition | High specificity (100-fold > lysine proteases) |
Ureas | Metallocarboxypeptidases (PSMA), kinases | Zinc chelation, hydrogen bond network | Substrate steric blockade, isosteric inhibition | Tunable affinity (Kd 0.1-10 nM) |
Piperidines | N/A (linker/scaffold) | Hydrophobic filling, cation-π interactions | Pharmacophore spatial orientation | Enhanced solubility, reduced hERG affinity |
The strategic integration of these motifs in heterobivalent compounds creates synergistic inhibitors with enhanced tumor specificity and therapeutic potential against advanced prostate cancer.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0